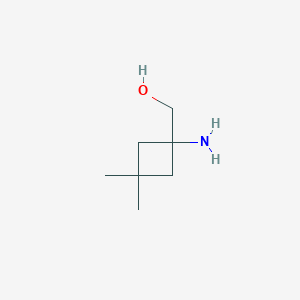
2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, along with a difluorocyclopentane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during various synthetic steps
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected compounds can be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like THF or MeCN are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during synthetic steps and can be selectively removed under mild acidic conditions . This allows for the controlled synthesis of complex molecules without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature a Boc group protecting an amino group and are used in similar applications.
N-Boc-D-tert-leucine: Another Boc-protected amino acid used in peptide synthesis.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A Boc-protected compound used in organic synthesis.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid is unique due to the presence of the difluorocyclopentane ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This structural feature makes it particularly useful in the design of novel molecules for various applications.
Properties
Molecular Formula |
C11H17F2NO4 |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-5-11(12,13)4-6(7)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
LYWABOYEWJKFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15226755.png)
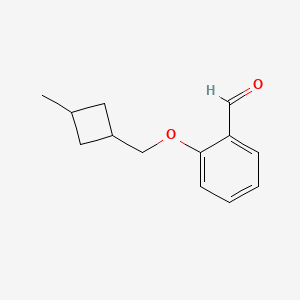
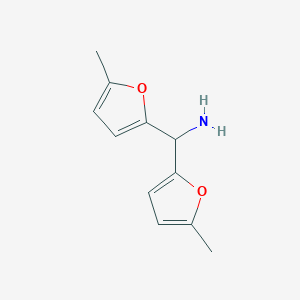
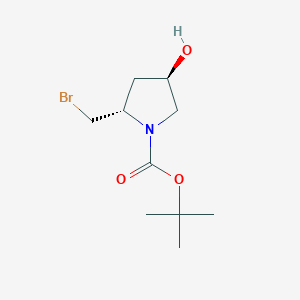
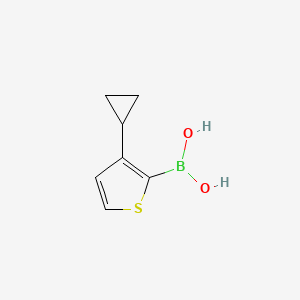
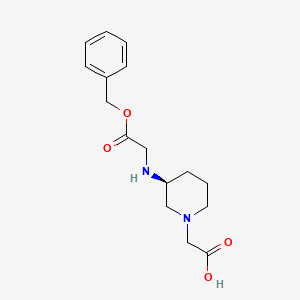
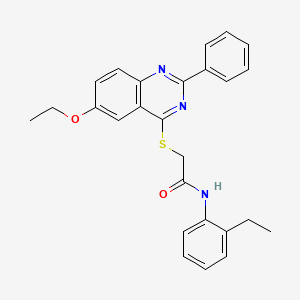
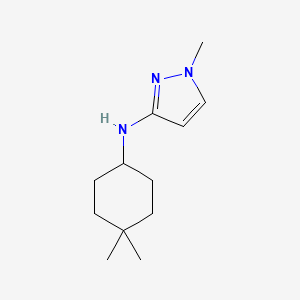
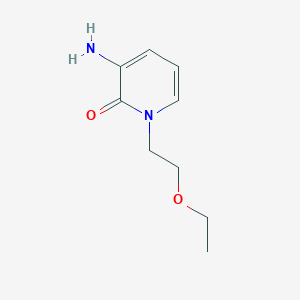
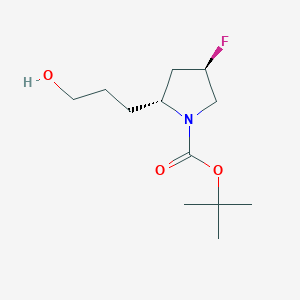
![3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol](/img/structure/B15226828.png)

